molecular formula C10H9FO2 B1312294 4-Fluoro-3-methylcinnamic acid CAS No. 152152-18-6

4-Fluoro-3-methylcinnamic acid

Cat. No.: B1312294
CAS No.: 152152-18-6
M. Wt: 180.17 g/mol
InChI Key: JYOBWKXNZLNLRY-HWKANZROSA-N
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Description

4-Fluoro-3-methylcinnamic acid is an organic compound with the molecular formula C10H9FO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methylcinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 4-fluoro-3-methylbenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Fluoro-3-methylcinnamic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methylcinnamic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methylcinnamic acid is unique due to the presence of both the fluorine atom and the methyl group, which can influence its reactivity and properties. These substitutions can enhance its biological activity and make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOBWKXNZLNLRY-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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